molecular formula C15H17BrN2O3 B2975056 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide CAS No. 1396709-30-0

2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide

Cat. No.: B2975056
CAS No.: 1396709-30-0
M. Wt: 353.216
InChI Key: WRSPIFJQBMKTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxyethyl group, a pyrrole ring, and a methoxybenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide derivative, followed by the introduction of the hydroxyethyl and pyrrole groups through nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide: Lacks the methyl group on the pyrrole ring.

    2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide: Has a chlorine atom instead of bromine.

    2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxybenzamide: The methoxy group is positioned differently on the benzamide ring.

Uniqueness

The unique combination of the bromine atom, hydroxyethyl group, and methoxybenzamide moiety in 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Biological Activity

2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a pyrrole ring attached to a benzamide backbone. This compound has garnered attention in scientific research for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2O2C_{14}H_{15}BrN_{2}O_{2}, with a molecular weight of 323.18 g/mol. The presence of the bromine atom and the pyrrole ring significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅BrN₂O₂
Molecular Weight323.18 g/mol
CAS Number1396794-52-7

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through multiple mechanisms:

  • Free Radical Reactions : The compound may undergo free radical reactions, which can lead to oxidative stress in cells, potentially resulting in antimicrobial or anticancer effects.
  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly against targets involved in cancer proliferation and bacterial resistance .
  • Cell Signaling Modulation : The structural features may allow it to modulate signaling pathways associated with cell growth and apoptosis.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been reported to possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .

Anticancer Potential

Preliminary studies indicate that this compound could inhibit the growth of cancer cells. The mechanism may involve the downregulation of key proteins involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Benzamide Derivatives : A study on benzamide derivatives highlighted their role as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. This suggests that this compound could have similar inhibitory effects.
  • Pyrrole-Based Compounds : Research on pyrrole-containing compounds has shown promising results in cancer therapy, indicating that modifications to the pyrrole structure can enhance bioactivity and selectivity towards cancer cells .

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-18-7-3-4-13(18)14(19)9-17-15(20)11-8-10(21-2)5-6-12(11)16/h3-8,14,19H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPIFJQBMKTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.